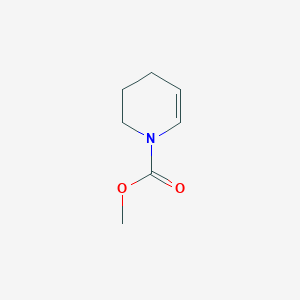
Methyl 3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3,4-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C7H11NO2 . It is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of “Methyl 3,4-dihydropyridine-1(2H)-carboxylate” consists of a dihydropyridine ring with a carboxylate group attached to one of the carbon atoms . The molecular weight of the compound is 141.16774 .科学的研究の応用
Antioxidant Properties
“Methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” derivatives have been synthesized and studied for their antioxidative properties . These compounds can potentially be used in the development of new drugs or food additives with antioxidant effects .
Neurological Research
“Methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” is a dopaminergic neurotoxin, useful in neurological research . It can be used to study various neurological disorders and the effects of potential treatments .
Infective Pathogens
1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds that “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” belongs to, have shown diverse biological activities against various infective pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Neurodegenerative Disorders
THIQ based natural and synthetic compounds exert diverse biological activities against neurodegenerative disorders . This suggests that “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate” could potentially be used in the treatment of diseases like Alzheimer’s, Parkinson’s, and others .
Synthetic Chemistry
“Methyl 3,4-dihydropyridine-1(2H)-carboxylate” and its derivatives can be used as intermediates in the synthesis of other complex organic compounds . They can be used in the development of new synthetic strategies and methodologies .
Drug Discovery
The structural–activity relationship (SAR) of THIQ analogs, including “methyl 1,2,3,4-tetrahydropyridine-1-carboxylate”, has been studied for drug discovery . This information can be used to design and develop new drugs with improved efficacy and safety profiles .
特性
IUPAC Name |
methyl 3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXEWCMUHQOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydropyridine-1(2H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

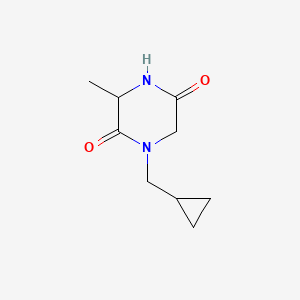
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2873523.png)
![(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2873525.png)
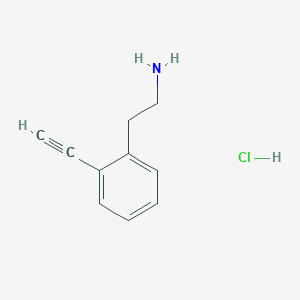
![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
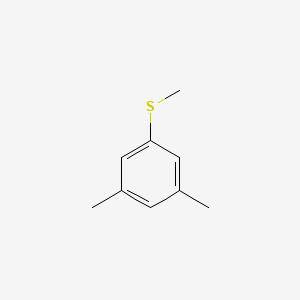
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
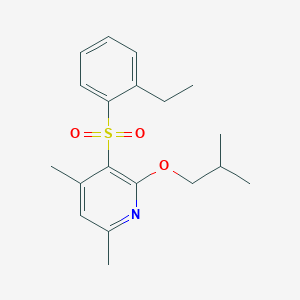
![2-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2873537.png)
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)
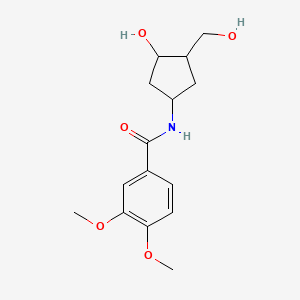
![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)